Cas no 83-33-0 (2,3-dihydro-1H-inden-1-one)

2,3-Dihydro-1H-inden-1-one is a cyclic ketone with a molecular formula of C9H8O, featuring a fused benzene and cyclopentenone ring structure. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its rigid bicyclic framework and reactive carbonyl group make it valuable for constructing complex molecular architectures. The compound exhibits good stability under standard conditions and is soluble in common organic solvents, facilitating its use in various reactions, including alkylation, condensation, and reduction. Its well-defined structure and synthetic utility make it a preferred choice for researchers developing novel bioactive compounds and functional materials.
2,3-dihydro-1H-inden-1-one structure
2,3-dihydro-1H-inden-1-one structure
Product Name:2,3-dihydro-1H-inden-1-one
CAS No:83-33-0
MF:C9H8O
MW:132.159222602844
MDL:MFCD00003785
CID:34287
PubChem ID:6735
Update Time:2025-09-02

2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Indanone
    • A-HYDRINDONE
    • ALPHA-HYDRINDON
    • ALPHA-HYDRINDONE
    • AKOS 92310
    • 2,3-Dihydro-1H-inden-1-one
    • 2,3-DIHYDROINDEN-1-ONE
    • 1-OXOINDANE
    • 1-OXOHYDRINDENE
    • 1,3-dihydro-1-oxo-2H-indene
    • 1-Hydroindone
    • 1-INDENONE
    • 1-Indone
    • 1-oxo-2,3,dihydroinden
    • 1-OXOINDAN
    • 1-oxo-indane
    • 2,3-dihydro-1-1H-indenone
    • cis-indanone
    • IDO
    • I-Indanone
    • Indan-1-one
    • INDANONE
    • Indone
    • α-Hydrindone
    • 1-Ketohydrindene
    • [ "" ]
    • DTXSID1058892
    • PS-5770
    • Indan-1-one (1-Indanone)
    • alpha-Indanone
    • EINECS 201-470-1
    • Indenone, dihydro-
    • 2,3-Dihydro-1-indenone
    • 1-Indanone, purum, >=98.0% (GC)
    • BP-12824
    • 1ON
    • F0001-2126
    • SCHEMBL24746
    • BCP19847
    • SY001380
    • 1-Indanone, ReagentPlus(R), >=99%
    • 1-OXOBENZOCYCLOPENTANE
    • I0013
    • HY-W004333
    • Hydrindone
    • bmse000496
    • Indan-1-one, Alpha-Indanone
    • PB48801
    • AH-034/32845037
    • Z104495974
    • FT-0607937
    • SCHEMBL3694431
    • NSC 2581
    • .alpha.-Indanone
    • EN300-21403
    • V7021Y717I
    • AMY3674
    • I-0700
    • UNII-V7021Y717I
    • RASAGILINE METABOLITE, INDANONE
    • 1H-INDAN-1-ONE
    • MFCD00003785
    • CHEBI:17404
    • 1H-Inden-1-one, 2,3-dihydro-
    • AKOS000119606
    • CCG-321650
    • indan-1-on
    • indanone (1)
    • Q15906439
    • InChI=1/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H
    • AC-2464
    • STK290968
    • 1-Indanone, Vetec(TM) reagent grade, 98%
    • s9346
    • CS-W004333
    • NSC2581
    • Indanone (VAN)
    • AI3-11798
    • dihydro-inden-1-one
    • .alpha.-Hydrindone
    • 83-33-0
    • NSC-2581
    • 30286-23-8
    • indane-1-one
    • 2,3-dihydro-inden-1-one
    • C01504
    • Indanone-(1)
    • 1-Indanone (8CI)
    • 2,3-Dihydro-1H-inden-1-one (ACI)
    • Indanone (7CI)
    • α-Indanone
    • NS00038249
    • DB-019218
    • 2,3-dihydro-1H-inden-1-one
    • MDL: MFCD00003785
    • Inchi: 1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
    • InChI Key: QNXSIUBBGPHDDE-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C1=CC=CC=2
    • BRN: 507957

Computed Properties

  • Exact Mass: 132.057515g/mol
  • Surface Charge: 0
  • XLogP3: 1.7
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 132.057515g/mol
  • Monoisotopic Mass: 132.057515g/mol
  • Topological Polar Surface Area: 17.1Ų
  • Heavy Atom Count: 10
  • Complexity: 151
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.103 g/mL at 25 °C(lit.)
  • Melting Point: 38-40 °C (lit.)
  • Boiling Point: 243-245 °C(lit.)
  • Flash Point: Fahrenheit: 231.8 ° f < br / > Celsius: 111 ° C < br / >
  • Refractive Index: 1.5610 (estimate)
  • Solubility: 6.5g/l
  • Water Partition Coefficient: 6.5 g/L (20 C)
  • PSA: 17.07000
  • LogP: 1.81550
  • Solubility: Slightly soluble in water, soluble in ethanol, diethyl ether, acetone, chloroform, petroleum ether.
  • Vapor Pressure: 0.0±0.4 mmHg at 25°C

2,3-dihydro-1H-inden-1-one Security Information

2,3-dihydro-1H-inden-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2,3-dihydro-1H-inden-1-one Pricemore >>

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2,3-dihydro-1H-inden-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ;  cooled; 96 h, 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  cooled
Reference
Catalytic asymmetric cross-dehydrogenative coupling: activation of C-H bonds by a cooperative bimetallic catalyst system
Cao, Weidi; et al, Chemical Communications (Cambridge, 2013, 49(33), 3470-3472

Production Method 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Calcium manganese oxide (Ca0.16MnO2), hydrate (1:?) Solvents: Acetonitrile ;  2 h, rt
Reference
Nanolayered manganese-calcium oxide as an efficient and environmentally friendly catalyst for alcohol oxidation
Amini, Mojtaba; et al, Journal of Molecular Catalysis A: Chemical, 2014, 394, 303-308

Production Method 3

Reaction Conditions
1.1 Reagents: Chromium trioxide Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  3 min, rt
Reference
Rapid oxidation of alcohols and trimethylsilyl and tetrahydropyranyl ethers with CrO3 in the presence of sulfonic acid functionalized ordered nanoporous Na+-montmorillonite
Shirini, Farhad; et al, Iranian Journal of Catalysis, 2014, 4(1), 1-7

Production Method 4

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  2 min
Reference
Montmorillonite K-10 as highly efficient and mild catalyst for deprotection of ketone dimethylhydrazones using microwaves in a solventless system
Hosseinzadeh, Rahmam; et al, Zeitschrift fuer Naturforschung, 2002, 57(8), 961-962

Production Method 5

Reaction Conditions
1.1 Catalysts: Carbon monoxide ,  Platinum tetrachloride Solvents: Tetrahydrofuran ,  Water
Reference
Hydration of Alkynes by a PtCl4-CO Catalyst
Baidossi, Waeel; et al, Journal of Organic Chemistry, 1997, 62(3), 669-672

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ;  0 °C; 48 h, 25 °C
1.2 Solvents: Chloroform ;  rt
Reference
Superacid-Catalyzed Intramolecular Cyclization Reaction of Arylcyanopropionate: Geminal Substitution Effect on Superelectrophilicity
Nakamura, Satoshi; et al, Journal of Organic Chemistry, 2008, 73(11), 4219-4224

Production Method 7

Reaction Conditions
Reference
Enantioselective bioreduction of benzo-fused cyclic ketones with engineered Candida glabrata ketoreductase 1 - a promising synthetic route to ladostigil (TV3326)
Ou-yang, Jingping; et al, Organic & Biomolecular Chemistry, 2017, 15(35), 7374-7379

Production Method 8

Reaction Conditions
1.1 Reagents: Water Catalysts: Amberlyst 15 Solvents: Acetone ,  Water
Reference
Amberlyst 15, a superior, mild, and selective catalyst for carbonyl regeneration from nitrogeneous derivatives
Ballini, Roberto; et al, Journal of the Chemical Society, 1988, (9), 2563-5

Production Method 9

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0 °C → rt; 180 min, 80 °C
Reference
Non-conventional methodologies in the synthesis of 1-indanones
Oliverio, Manuela; et al, Molecules, 2014, 19(5), 5599-5610

Production Method 10

Reaction Conditions
1.1 90 °C; 30 min, 90 °C
1.2 Reagents: Water ;  cooled
Reference
A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution
Ma, Guozhen; et al, Organic Process Research & Development, 2014, 18(10), 1169-1174

Production Method 11

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (OC-6-42)-(1,1′-Hydroxyylenebis[ethane])phenyl[5,10,15,20-tetrakis(2,6-dichlorop… Solvents: Dichloromethane ;  0.5 h, rt
Reference
Arylruthenium(III) Porphyrin-Catalyzed C-H Oxidation and Epoxidation at Room Temperature and [RuV(Por)(O)(Ph)] Intermediate by Spectroscopic Analysis and Density Functional Theory Calculations
Shing, Ka-Pan; et al, Journal of the American Chemical Society, 2018, 140(22), 7032-7042

Production Method 12

Reaction Conditions
1.1 Reagents: Pyridine ,  Tetrabutylammonium chloride Solvents: Dimethylformamide ;  80 °C
Reference
Palladium(II) chloride
Tsuji, Jiro; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-18

Production Method 13

Reaction Conditions
1.1 Solvents: Water
Reference
Mechanism of ketone formation from carboxylic acids
Neunhoeffer, Otto; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1939, 72, 919-29

Production Method 14

Reaction Conditions
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) ,  BINAP Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Hydrogen ;  0.5 h, rt
1.3 Reagents: 1-Dodecyne Solvents: Dichloromethane ;  16 h, rt
Reference
Rh-Catalyzed [4 + 2] Carbocyclization of Vinylarylaldehydes with Alkenes and Alkynes Leading to Substituted Tetralones and 1-Naphthols
Tanaka, Ken; et al, Organic Letters, 2007, 9(11), 2059-2062

Production Method 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Dichlorobis[μ-[2-(diphenylphosphino-κP)-6-methylpyridine-κN]]dicopper Solvents: Acetonitrile ;  12 h, rt
Reference
Photocatalytic C(sp3)-H bond functionalization by Cu(I) halide cluster-mediated O2 activation
Liu, Mingxu; et al, Dalton Transactions, 2023, 52(46), 17109-17113

Production Method 16

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ;  0 °C; 0 °C → 25 °C; 48 h, 25 °C
Reference
Cyclization of Arylacetoacetates to Indene and Dihydronaphthalene Derivatives in Strong Acids. Evidence for Involvement of Further Protonation of O,O-Diprotonated β-Ketoester, Leading to Enhancement of Cyclization
Kurouchi, Hiroaki; et al, Journal of the American Chemical Society, 2010, 132(2), 807-815

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium persulfate Catalysts: Molybdenum oxide (MoO3) Solvents: Acetonitrile ,  Water ;  rt; 0.34 h, reflux
Reference
K2S2O8/MoO3, an oxidation reagent for benzylic alcohols and trimethylsilyl and tetrahydropyranyl ethers
Shirini, F.; et al, Journal of Chemical Research, 2008, (7), 409-411

Production Method 18

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  30 min, 140 °C
Reference
Palladium Catalyzed Annulation of Morita-Baylis-Hillman Adducts: Synthesis of Indene and Indanone Derivatives
Rajan Sruthi, Pambingal; et al, ChemistrySelect, 2020, 5(5), 1648-1654

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][1,1′-(1,2-ethanediyl)bi… Solvents: Dichloromethane ;  5 min, rt
1.2 Solvents: Dichloromethane ;  18 h, rt
Reference
Hydroacylation of 2-Vinyl Benzaldehyde Systems: An Efficient Method for the Synthesis of Chiral 3-Substituted Indanones
Kundu, Kousik; et al, Journal of the American Chemical Society, 2005, 127(46), 16042-16043

Production Method 20

Reaction Conditions
1.1 Catalysts: Alumina ;  4.5 min
Reference
Solvent-free solid-supported recovery of carbonyl compounds from N,N-dimethylhydrazones under microwave irradiation
Sharifi, Ali; et al, ARKIVOC (Gainesville, 2006, (15), 17-21

Production Method 21

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sulfuric acid
Reference
Modern Friedel-Crafts chemistry. XIII. Intra- and intermolecular cyclization of some carbonyl derivatives under Friedel-Crafts conditions
Khalaf, Ali A.; et al, Bulletin de la Societe Chimique de France, 1984, 285, 285-91

Production Method 22

Reaction Conditions
1.1 Reagents: Ammonium dichromate Catalysts: Silica ,  Water ,  Aluminum hydrogen sulfate ;  20 min, rt
Reference
Selective oxidative deprotection of trimethylsilyl ethers in solution and under solvent free conditions
Shirini, F.; et al, Bulletin of the Korean Chemical Society, 2005, 26(11), 1833-1835

Production Method 23

Reaction Conditions
1.1 Catalysts: Envirocat EPZG Solvents: Acetone ,  Water
Reference
Envirocat EPZG as a new heterogeneous catalyst for the regeneration of ketones from their tosylhydrazones
Ballini, Roberto; et al, Synlett, 1997, (7), 795-796

Production Method 24

Reaction Conditions
1.1 Reagents: Diethyl chlorophosphite Solvents: Chloroform
1.2 Solvents: Water
Reference
Diethyl Chlorophosphite: A Versatile Reagent
Jie, Zhou; et al, Journal of Organic Chemistry, 2002, 67(3), 711-719

Production Method 25

Reaction Conditions
1.1 Reagents: Iodic acid Catalysts: Water ,  Sodium bisulfate monohydrate Solvents: Acetonitrile ;  6.3 h, reflux
Reference
NaHSO4.H2O-promoted oxidative deprotection of trimethylsilyl, tetrahydropyranyl, and methoxymethyl ethers with HIO3
Shirini, Farhad; et al, ARKIVOC (Gainesville, 2008, (15), 71-78

Production Method 26

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  rt; 12 h, rt
Reference
A facile deprotection of N,N-dimethylhydrazones using montmorillonite KSF as catalyst
Hosseinzadeh, Rahmam; et al, Chemistry: An Indian Journal, 2003, 1(1), 53-56

Production Method 27

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ,  Sulfuric acid ;  5 min, 60 - 70 °C; 40 min, 60 - 70 °C
Reference
Nano Fe3O4/H2SO4 as effective catalytic system for deprotection oxime
Karimkoshteh, Mostafa; et al, Nano Science and Nano Technology: An Indian Journal, 2016, 10(1), 7-12

Production Method 28

Reaction Conditions
Reference
Product class 6: annulated benzenes (1H-cyclopropabenzenes, 1,2-dihydrocyclobutabenzenes, indanes, and indenes)
Merino, P., Science of Synthesis, 2009, 45, 253-327

Production Method 29

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: N-(2-Pyridinylmethyl)glycine (complexes with tungsten trioxide and Fe3O4-supported) Solvents: Acetonitrile ,  Water ;  6 h, 50 °C
Reference
Vanadium (V) and Tungsten (VI) Oxoperoxo-Complexes Anchored on Fe3O4 Magnetic Nanoparticles: Versatile and Efficient Catalysts for the Oxidation of Alcohols and Sulfides
Eftekhari-Sis, Bagher; et al, Catalysis Letters, 2017, 147(8), 2106-2115

Production Method 30

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Gold ,  Poly(vinylpyrrolidone) Solvents: Water ;  30 min, 27 °C
Reference
Aryl iodides as strong inhibitors in gold and gold-based bimetallic quasi-homogeneous catalysis
Dhital, Raghu Nath; et al, Chemical Communications (Cambridge, 2013, 49(25), 2542-2544

Production Method 31

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  6-[(Diphenylphosphino)methyl]-3-methyl-2-pyridinamine Solvents: Toluene ;  24 h, 150 °C
Reference
Inter- and intramolecular hydroacylation of alkenes employing a bifunctional catalyst system
Vautravers, Nicolas R.; et al, Chemical Communications (Cambridge, 2011, 47(23), 6635-6637

Production Method 32

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Chloroform ;  4 h, 25 °C
Reference
Friedel-Crafts acylation with amides
Raja, Erum K.; et al, Journal of Organic Chemistry, 2012, 77(13), 5788-5793

Production Method 33

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) ;  6 h, rt
Reference
Wool supported manganese dioxide nano-scale dispersion: a biopolymer based catalyst for the aerobic oxidation of organic compounds
Shaabani, Ahmad; et al, RSC Advances, 2015, 5(76), 61759-61767

Production Method 34

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  30 min, 140 °C
Reference
Palladium Catalyzed Annulation of Morita-Baylis-Hillman Adducts: Synthesis of Indene and Indanone Derivatives
Rajan Sruthi, Pambingal; et al, ChemistrySelect, 2020, 5(5), 1648-1654

Production Method 35

Reaction Conditions
1.1 Reagents: Oxygen ,  Poly(methylhydrosiloxane) Catalysts: Ferrous chloride Solvents: Ethanol ;  6 h, 1 atm, rt → 80 °C
Reference
Iron-Catalyzed Wacker-Type Oxidation
Liu, Binbin; et al, Synlett, 2018, 29(4), 383-387

Production Method 36

Reaction Conditions
1.1 Reagents: 1-Carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid
Reference
Cyclization of aryl-aliphatic esters with phosphorus pentoxide in phosphoric acid
Gilmore, Richard C. Jr., Journal of the American Chemical Society, 1951, 73, 5879-80

Production Method 37

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: Tetrabutylammonium chloride ,  Palladium diacetate Solvents: Dimethylformamide
1.2 8 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Solvents: Diethyl ether
Reference
Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides and Dienyl Triflates, Iodides, and Bromides to Indanones and 2-Cyclopentenones
Gagnier, Steve V.; et al, Journal of the American Chemical Society, 2003, 125(16), 4804-4807

Production Method 38

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Reference
Preparation of 1-indanone from cis-N-indanylamides via N-indenylamides
, Japan, , ,

Production Method 39

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide ,  Copper, [μ-[2,7,12,17,22,27-hexakis(pentafluorophenyl)-31,32,33,34,35,36-hexaaza… Solvents: Acetonitrile ;  7 h, 0.5 MPa, 70 °C
Reference
Selective Functionalization of Hydrocarbons Using a ppm Bioinspired Molecular Tweezer via Proton-Coupled Electron Transfer
Chen, Hongyu ; et al, ACS Catalysis, 2021, 11(12), 6810-6815

Production Method 40

Reaction Conditions
1.1 Reagents: Iodic acid Catalysts: Water ,  Sodium bisulfate monohydrate Solvents: Acetonitrile ;  5.5 h, reflux
Reference
NaHSO4.H2O-promoted oxidative deprotection of trimethylsilyl, tetrahydropyranyl, and methoxymethyl ethers with HIO3
Shirini, Farhad; et al, ARKIVOC (Gainesville, 2008, (15), 71-78

Production Method 41

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ;  24 h, 70 °C
Reference
Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins
Saha, Sayantani; et al, ACS Catalysis, 2020, 10(19), 11385-11393

2,3-dihydro-1H-inden-1-one Raw materials

2,3-dihydro-1H-inden-1-one Preparation Products

2,3-dihydro-1H-inden-1-one Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:83-33-0)1-Indanone
Order Number:sfd1293
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:83-33-0)1-Indanone
Order Number:LE14398;LE756;LE25930933
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:10
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:83-33-0)2,3-dihydro-1H-inden-1-one
Order Number:A840561
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:50
Price ($):231.0
Email:sales@amadischem.com

2,3-dihydro-1H-inden-1-one Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

2,3-dihydro-1H-inden-1-one Related Literature

Additional information on 2,3-dihydro-1H-inden-1-one

Exploring the Versatile Applications and Properties of 2,3-Dihydro-1H-inden-1-one (CAS No. 83-33-0)

2,3-Dihydro-1H-inden-1-one (CAS No. 83-33-0), also known as indan-1-one, is a versatile organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This bicyclic ketone, characterized by its unique five-membered ring fused to a benzene ring, serves as a crucial intermediate in the synthesis of various fine chemicals, fragrances, and active pharmaceutical ingredients (APIs). Its molecular structure, C9H8O, offers a balance of reactivity and stability, making it a valuable building block in organic synthesis.

The growing interest in 2,3-dihydro-1H-inden-1-one derivatives stems from their wide-ranging applications. Researchers and manufacturers frequently search for "indan-1-one synthesis," "CAS 83-33-0 uses," and "2,3-dihydro-1H-inden-1-one price" due to its relevance in developing novel compounds. The compound's ability to undergo various chemical transformations, such as aldol condensation, Michael addition, and reduction reactions, makes it indispensable in creating complex molecular architectures.

In the pharmaceutical sector, 2,3-dihydro-1H-inden-1-one serves as a precursor for several drug candidates. Recent studies highlight its role in developing anti-inflammatory, antimicrobial, and anticancer agents. The surge in searches for "indan-1-one in drug discovery" reflects the scientific community's focus on leveraging this scaffold for therapeutic innovation. Additionally, its derivatives have shown promise in addressing neurodegenerative diseases, aligning with current healthcare trends targeting aging populations.

The fragrance and flavor industry extensively utilizes 2,3-dihydro-1H-inden-1-one due to its woody, amber-like odor profile. Perfumers value its stability and ability to enhance scent longevity, making it a popular choice for premium fragrances. Online queries such as "indan-1-one in perfumery" and "CAS 83-33-0 fragrance applications" demonstrate the compound's commercial significance in this sector. With consumers increasingly seeking sustainable and long-lasting scents, the demand for this ingredient continues to rise.

From a chemical perspective, 2,3-dihydro-1H-inden-1-one exhibits interesting physical properties. It typically appears as a colorless to pale yellow liquid with a melting point of 40-42°C and a boiling point of 243-245°C. These characteristics, combined with its moderate solubility in organic solvents, make it practical for various industrial processes. Laboratory technicians often search for "2,3-dihydro-1H-inden-1-one solubility" and "indan-1-one handling precautions" when working with this compound.

The synthesis of 2,3-dihydro-1H-inden-1-one typically involves the oxidation of indane or Friedel-Crafts acylation of benzene derivatives. Modern green chemistry approaches have focused on developing more sustainable production methods, responding to searches for "eco-friendly indan-1-one synthesis." These advancements align with the chemical industry's push toward environmentally responsible manufacturing processes.

Market analysis reveals steady growth in the 2,3-dihydro-1H-inden-1-one market, driven by increasing demand from end-use industries. Suppliers and buyers frequently inquire about "CAS 83-33-0 suppliers" and "indan-1-one market trends," indicating robust commercial interest. The compound's global availability and reasonable production costs contribute to its widespread use across different regions.

Quality control remains paramount when working with 2,3-dihydro-1H-inden-1-one. Analytical techniques such as GC-MS, HPLC, and NMR spectroscopy ensure product purity, addressing common queries like "indan-1-one purity testing." Stringent quality standards are particularly important for pharmaceutical applications where impurity profiles can significantly impact final product safety and efficacy.

Looking ahead, research continues to explore new applications for 2,3-dihydro-1H-inden-1-one and its derivatives. The compound's versatility positions it as a key player in developing advanced materials, including organic semiconductors and liquid crystals. These emerging applications respond to technological trends and search queries about "indan-1-one in material science," showcasing its potential beyond traditional uses.

In conclusion, 2,3-dihydro-1H-inden-1-one (CAS No. 83-33-0) represents a multifaceted chemical with diverse industrial applications. Its importance spans pharmaceuticals, fragrances, and specialty chemicals, making it a compound of enduring relevance. As research uncovers new possibilities and industries evolve, this bicyclic ketone will likely maintain its status as a valuable synthetic intermediate and functional material component.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:83-33-0)1-Indanone
sfd1293
Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:83-33-0)1-Indanone
LE14398;LE756;LE25930933
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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